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Abstract

This application note provides a detailed guide for the spectroscopic characterization of (+)-
Lysergic acid, a prominent ergoline alkaloid and a precursor to many pharmacologically
significant compounds. The focus is on the application of Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopy to elucidate and confirm the molecular structure of this
compound. This document offers comprehensive experimental protocols and summarized
spectral data to aid researchers, scientists, and professionals in the fields of drug development,
forensic science, and natural product chemistry.

Introduction

(+)-Lysergic acid is a chiral organic compound that forms the structural backbone of a wide
range of ergot alkaloids. Its derivatives, most notably lysergic acid diethylamide (LSD), have
profound effects on the central nervous system. Accurate structural characterization of (+)-
lysergic acid is crucial for the synthesis of its derivatives, for understanding its biosynthetic
pathways, and for the quality control of related pharmaceutical products. NMR and IR
spectroscopy are powerful, non-destructive techniques that provide detailed information about
the molecular framework and functional groups present in the molecule. This note outlines the
standardized procedures for acquiring and interpreting *H NMR, 3C NMR, and FT-IR spectra of
(+)-lysergic acid.

Spectroscopic Data
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The following tables summarize the key spectroscopic data for (+)-lysergic acid. The NMR
data is based on analysis of closely related structures, such as lysergic acid hydrazide, and
established knowledge of chemical shift theory, as a complete, published experimental dataset
for the free acid is not readily available in the reviewed literature.

'H NMR Spectral Data

The *H NMR spectrum of (+)-lysergic acid provides information on the chemical environment
of each proton in the molecule. The data presented here is for a deuterated dimethyl sulfoxide
(DMSO-de) solvent.

Proton Assignment Chemical Shift (d) Multiplicity Coupling Constant
ppm (J) Hz

H-2 ~7.20 m

H-3 ~7.05 m

H-4 ~7.05 m

H-5a ~2.97 dd 11.0,5.3

H-5B ~2.60 m

H-7 ~6.30 s

H-8 ~3.46 dd 145,55

H-9 ~3.38 dd 9.7, 4.7

H-10 ~2.58 m

N6-CHs ~2.44 S

N1-H ~10.68 s

COOH Not typically observed  brs

Note: Chemical shifts are referenced to the residual solvent peak. Multiplicity is denoted as s
(singlet), d (doublet), t (triplet), g (quartet), m (multiplet), dd (doublet of doublets), and br s
(broad singlet).
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3C NMR Spectral Data

The 13C NMR spectrum reveals the chemical environment of each carbon atom in the (+)-
lysergic acid molecule. The data is presented for a DMSO-ds solvent.

Carbon Assignment Chemical Shift () ppm
C-2 ~122.7
C-3 ~111.5
C-4 ~119.8
C-5 ~54.0
C-6 ~109.5
C-7 ~123.6
C-8 ~41.4
C-9 ~43.6
C-10 ~27.2
C-11 ~133.5
C-12 ~110.3
C-13 ~126.4
C-14 ~136.7
C-15 ~128.3
Né-CHs ~62.7
COOH ~172.0

Infrared (IR) Spectral Data

The FT-IR spectrum provides information about the functional groups present in (+)-lysergic
acid through their characteristic vibrational frequencies.
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Wavenumber (cm~?) Vibrational Assignment Intensity
~3400 N-H Stretch (Indole) Medium
~3000-2500 O-H Stretch (Carboxylic Acid) Broad
~2950-2850 C-H Stretch (Aliphatic) Medium-Strong
~1700 C=0 Stretch (Carboxylic Acid) Strong

~1630 C=C Stretch (Alkene) Medium
~1600, ~1450 C=C Stretch (Aromatic) Medium

~1430 C-H Bend (CH2) Medium

~1380 C-H Bend (CHs) Medium

~1250 C-N Stretch Medium-Strong
750 C-H Bend (Aromatic, ortho- Strong

disubstituted)

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of (+)-lysergic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of (+)-lysergic acid for structural

elucidation.

Materials:

NMR tubes (5 mm)

Pipettes and vials

(+)-Lysergic acid sample (5-10 mg)

Deuterated solvent (e.g., DMSO-ds, CDCl3)
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* NMR spectrometer (e.g., 400 MHz or higher)
Protocol:

e Sample Preparation: a. Accurately weigh 5-10 mg of the (+)-lysergic acid sample into a
clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a pipette,
transfer the solution into a clean, dry 5 mm NMR tube.

e Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it
in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field
homogeneity. c. Lock the spectrometer onto the deuterium signal of the solvent.

* 1H NMR Acquisition: a. Set the appropriate acquisition parameters, including pulse width,
acquisition time, relaxation delay, and number of scans. b. Acquire the *H NMR spectrum. c.
Process the raw data by applying Fourier transformation, phase correction, and baseline
correction. d. Reference the spectrum to the residual solvent peak (e.g., DMSO-de at 2.50

ppm).

e 13C NMR Acquisition: a. Set the appropriate acquisition parameters for 33C NMR, which will
typically require a larger number of scans than *H NMR due to the lower natural abundance
of 13C. b. Acquire the proton-decoupled 13C NMR spectrum. c. Process the data similarly to
the *H spectrum. d. Reference the spectrum to the solvent peak (e.g., DMSO-de at 39.52

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of (+)-lysergic acid to identify its functional groups.

Materials:

(+)-Lysergic acid sample (1-2 mg)

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press
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e FT-IR spectrometer
Protocol:

o Sample Preparation (KBr Pellet Method): a. Place approximately 1-2 mg of the (+)-lysergic
acid sample and about 100 mg of dry, IR-grade KBr into a clean agate mortar. b. Gently
grind the mixture with the pestle until a fine, homogeneous powder is obtained. c. Transfer a
portion of the powder into the pellet press die. d. Apply pressure using the hydraulic press to
form a thin, transparent KBr pellet.

e Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer.
b. Acquire a background spectrum of the empty sample compartment to subtract
atmospheric interferences. c. Acquire the sample spectrum over the desired wavenumber
range (typically 4000-400 cm™?2). d. Process the spectrum by performing a background
subtraction.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the NMR and IR spectroscopic
characterization of (+)-Lysergic acid.
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Caption: Experimental workflow for NMR and IR spectroscopic characterization.

Conclusion

This application note provides a framework for the spectroscopic characterization of (+)-

lysergic acid using NMR and IR techniques. The provided data tables and detailed

experimental protocols are intended to serve as a valuable resource for researchers in

ensuring the accurate identification and structural elucidation of this important natural product.
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Adherence to these standardized methods will facilitate reliable and reproducible results in the
analysis of (+)-lysergic acid and its derivatives.

 To cite this document: BenchChem. [Spectroscopic Characterization of (+)-Lysergic Acid: An
Application Note for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10850351#spectroscopic-characterization-of-
lysergic-acid-using-nmr-and-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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